Frugoside
Description
Properties
CAS No. |
546-02-1 |
|---|---|
Molecular Formula |
C29H44O9 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,15,17-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t15-,17-,18+,19-,20+,21-,23-,24-,25-,26?,27-,28-,29+/m1/s1 |
InChI Key |
WPVGSIBYLZQSIK-VEZJFPMXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O |
Other CAS No. |
56324-39-1 |
Synonyms |
cannogenol-3-O-beta-D-allomethyloside frugoside |
Origin of Product |
United States |
Scientific Research Applications
Anti-Cancer Properties
Frugoside has been extensively studied for its anti-cancer effects, particularly against melanoma and other types of cancer. Research indicates that this compound induces apoptosis in cancer cells through the following mechanisms:
- Mitochondria-Mediated Apoptosis : this compound has been shown to induce oxidative damage to mitochondria, leading to increased reactive oxygen species (ROS) and subsequent cell death in melanoma cells (M14 and A375) . The compound inhibits sulfiredoxin (Srx), which is crucial for reducing hyperoxidized peroxiredoxins (Prxs). This inhibition results in ROS accumulation, activating p38 mitogen-activated protein kinase (MAPK) signaling pathways that promote apoptosis .
- Tumor Growth Inhibition : In vivo studies using xenograft models demonstrated that this compound significantly inhibits tumor growth without causing toxicity, indicating its potential as a therapeutic agent for melanoma .
Table 1: Summary of Anti-Cancer Effects of this compound
| Cancer Type | Mechanism of Action | Observed Effect |
|---|---|---|
| Melanoma | Induces apoptosis via ROS accumulation | Decreased cell viability |
| Non-Small Cell Lung | Inhibits cell proliferation | Reduced tumor growth |
| Glioblastoma | Induces oxidative stress | Enhanced apoptosis |
| Prostate Cancer | Modulates signaling pathways | Inhibits tumorigenicity |
Anti-Inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of this compound, particularly in osteoarthritis.
- Inhibition of miR-155 : this compound has been found to delay the progression of osteoarthritis by inhibiting miR-155, which plays a critical role in inflammation . This suggests that this compound could be a promising candidate for treating inflammatory diseases.
Table 2: Anti-Inflammatory Effects of this compound
| Condition | Mechanism of Action | Observed Effect |
|---|---|---|
| Osteoarthritis | Inhibits miR-155 expression | Delayed disease progression |
| Synovial Inflammation | Reduces M1 macrophage polarization | Decreased inflammation |
Pharmacological Insights
This compound's pharmacological profile indicates its potential as a multi-target therapeutic agent.
- Cytotoxicity Studies : Isolated compounds including this compound have shown cytotoxicity against various human and rat cancer cell lines, demonstrating broad-spectrum anti-cancer activity .
- Combination Therapies : Studies suggest that combining this compound with traditional chemotherapeutics like 5-fluorouracil enhances the inhibition of cancer stem cells, thereby reducing tumorigenicity .
Case Studies and Research Findings
Several studies have documented the effects of this compound across different applications:
- A study published in Molecules reported that this compound treatment led to significant apoptotic effects in melanoma cells, with detailed analysis showing increased sub-G1 phase DNA content indicative of apoptosis .
- Another investigation demonstrated that intra-articular injection of this compound effectively reduced inflammation and pain associated with osteoarthritis, suggesting its application in joint disease management .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural Analog: Hyperoside
- Structural Differences: Hyperoside is a flavonoid glycoside (quercetin-3-O-galactoside), whereas this compound is a cardenolide glycoside with a steroid-like aglycone .
- Functional Contrast : Despite both being glycosides, Hyperoside acts as an ROS scavenger, protecting against myocardial injury , while this compound increases ROS to induce apoptosis . This dichotomy highlights the context-dependent role of ROS in therapeutics.
Functional Analog: 5-Fluorouracil (5-FU)
- Mechanistic Divergence : 5-FU inhibits thymidylate synthase, disrupting DNA synthesis , whereas this compound targets redox regulation via Srx inhibition.
- Synergistic Potential: In colorectal cancer stem cells (CSCs), this compound enhances 5-FU’s efficacy by suppressing Srx, which is overexpressed in CSCs to mitigate oxidative stress . This combination reduces tumor growth more effectively than monotherapy.
Other Glycosides: General Comparisons
Glycosides like digitoxin (cardiac glycoside) and amygdalin (cyanogenic glycoside) share structural complexity with this compound but differ functionally. For example:
- Amygdalin : Releases cyanide under enzymatic cleavage; controversial anticancer use due to toxicity.
this compound’s unique Srx inhibition mechanism distinguishes it from these glycosides .
Research Findings and Challenges
Key Findings
- Efficacy in Melanoma: this compound reduces tumor volume by 50–60% in M14/A375 xenograft models at 100 µg/kg .
- ROS Dynamics : this compound increases mitochondrial ROS by 3–4 fold, activating p38 MAPK within 24 hours .
- Synergy with 5-FU : Combined treatment reduces CSC viability by 70% compared to 40–50% with individual agents .
Preparation Methods
Ethanol-Based Maceration and Column Chromatography
The most widely documented method involves ethanol extraction followed by multi-step chromatography. In a patented process, 26.7 kg of dried C. gigantea roots were macerated in 95% ethanol at room temperature for three days. After solvent removal under reduced pressure, the crude extract was partitioned with petroleum ether to remove non-polar contaminants. The remaining aqueous layer was subjected to adsorption chromatography using D-101 macroporous resin, eluted with methanol to isolate the glycoside-rich fraction. Further purification via silica gel, reversed-phase silica gel, and Sephadex LH-20 chromatography yielded 12.46 g of frugoside (0.047% yield).
Key parameters :
Hydro-Alcoholic Soxhlet Extraction
A cold maceration-Soxhlet hybrid approach achieved higher yields. Coarse powder of C. gigantea leaves was first macerated in 70% ethanol for 48 hours, followed by Soxhlet extraction at 50°C. The combined filtrates were concentrated and precipitated with chilled acetone, yielding a glycoside-rich fraction. Phytochemical screening confirmed alkaloids, flavonoids, and cardiac glycosides via Dragendorff’s and Legal’s tests.
Advantages :
Purification and Structural Characterization
Chromatographic Techniques
Post-extraction, this compound is purified using a sequence of chromatographic methods:
Spectroscopic Confirmation
This compound’s structure (C<sub>29</sub>H<sub>42</sub>O<sub>9</sub>) is validated via:
-
NMR : <sup>1</sup>H NMR signals at δ 4.85 (d, J=8.0 Hz, H-1') and δ 5.21 (br s, H-22) confirm the β-D-glucopyranosyl moiety and unsaturated lactone ring.
Biotechnological Enhancement of this compound Production
In Vitro Plantlet Cultivation
C. gigantea plantlets grown in Murashige and Skoog (MS) medium under controlled conditions produced 1.4-fold more this compound than wild plants. Elicitors like methyl jasmonate (50 mg/L) and chitosan (100 mg/L) further increased yields:
Metabolic Engineering
While genetic modification of C. gigantea remains underexplored, heterologous expression of this compound biosynthetic genes in Nicotiana benthamiana has been proposed. Key enzymes include:
-
Cytochrome P450s : Catalyze hydroxylation of the cardenolide backbone.
Challenges and Optimization Strategies
Low Natural Abundance
Wild C. gigantea contains only 0.02–0.05% this compound by dry weight. Solutions include:
Solvent Selection
Ethanol outperforms methanol and acetone in preserving glycoside integrity. Comparative studies show:
| Solvent | Extraction Efficiency | Purity |
|---|---|---|
| 95% Ethanol | 0.047% yield | 94–97% |
| 70% Methanol | 0.038% yield | 89–92% |
| Acetone | 0.015% yield | 78–85% |
Industrial-Scale Considerations
Cost-Effective Purification
Combining macroporous resin and simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to traditional silica gel methods.
Q & A
Basic: What methodologies are recommended for the identification and quantification of Frugoside in plant extracts?
Answer:
this compound identification typically employs chromatographic techniques (e.g., HPLC or UPLC) coupled with mass spectrometry (LC-MS) for precise molecular weight determination and structural elucidation . Quantification can be achieved via calibration curves using purified this compound standards, with UV-Vis or evaporative light scattering detection (ELSD) for non-chromophoric compounds. Validate methods using parameters like linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) to ensure reproducibility .
Basic: How can researchers design experiments to evaluate this compound’s in vitro biological activity?
Answer:
Use cell-based assays (e.g., cytotoxicity, anti-inflammatory, or antioxidant models) with appropriate controls (positive/negative and vehicle-only). For example:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory activity: Measure TNF-α or IL-6 suppression in LPS-induced macrophages.
Ensure dose-response curves (e.g., 1–100 µM) and triplicate replicates to assess statistical significance (p < 0.05 via ANOVA) .
Advanced: What strategies resolve contradictions in this compound’s reported bioactivity across studies?
Answer:
Contradictions may arise from variability in sample purity, assay conditions, or cell lines. Mitigate by:
- Standardization: Use ≥95% pure this compound (validated via NMR/HPLC) .
- Meta-analysis: Apply PRISMA guidelines to systematically review literature, assessing heterogeneity via I² statistics .
- Dose recalibration: Re-test conflicting results under harmonized protocols (e.g., identical exposure times and cell passage numbers) .
Advanced: How can researchers investigate this compound’s biosynthesis pathways in plant systems?
Answer:
Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to identify biosynthetic gene clusters and intermediate metabolites. For example:
- Gene silencing: Use CRISPR/Cas9 to knock out candidate genes (e.g., glycosyltransferases) and monitor this compound depletion.
- Isotope labeling: Track ¹³C-glucose incorporation via NMR to map precursor utilization .
Advanced: What computational approaches are suitable for studying this compound’s structure-activity relationships (SAR)?
Answer:
Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 or NF-κB). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Compare results with experimental IC₅₀ values to refine SAR models .
Basic: What protocols ensure reproducibility in this compound isolation from natural sources?
Answer:
Optimize extraction using response surface methodology (RSM) to test variables like solvent polarity (e.g., methanol:water ratios), temperature, and time. Validate via:
- Column chromatography: Silica gel or Sephadex LH-20 for fractionation.
- Crystallization: Recrystallize in ethanol/water mixtures for purity ≥95% .
Advanced: How can researchers assess this compound’s pharmacokinetics and bioavailability?
Answer:
Conduct in vivo studies (rodent models) with LC-MS/MS quantification of plasma/tissue samples. Calculate parameters:
- Cₘₐₓ: Peak plasma concentration.
- Tₘₐₓ: Time to reach Cₘₐₓ.
- AUC: Area under the curve for bioavailability assessment.
Use compartmental modeling (e.g., WinNonlin) to predict absorption kinetics .
Advanced: What experimental designs address this compound’s stability under varying physicochemical conditions?
Answer:
Perform stress testing (ICH Q1A guidelines):
- Thermal degradation: Incubate at 40–60°C for 1–4 weeks.
- Photolysis: Expose to UV light (320–400 nm).
- Hydrolysis: Test acidic (pH 1–3) and alkaline (pH 9–12) conditions.
Monitor degradation via HPLC and identify byproducts with high-resolution MS .
Basic: How to formulate a hypothesis-driven research question on this compound’s mechanism of action?
Answer:
Apply the PICOT framework :
- Population: Specific cell type (e.g., hepatocellular carcinoma cells).
- Intervention: this compound treatment (dose range).
- Comparison: Untreated controls or reference drugs.
- Outcome: Apoptosis markers (e.g., caspase-3 activation).
- Time: 24–72 hr exposure .
Advanced: What integrated approaches elucidate this compound’s ecological roles in plant-environment interactions?
Answer:
Combine metabolomic profiling (GC-MS/LC-MS) with ecological field studies to correlate this compound levels with environmental stressors (e.g., drought, herbivory). Use machine learning (random forest models) to identify biotic/abiotic factors influencing its production .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
